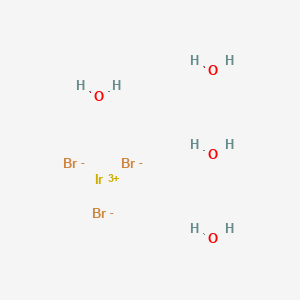
Iridium (III) bromide tetrahydrate
Overview
Description
Iridium (III) bromide tetrahydrate is a chemical compound with the formula IrBr₃·4H₂O. It is a highly water-soluble crystalline iridium source, compatible with bromides and lower (acidic) pH environments . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Iridium (III) bromide tetrahydrate can be synthesized through several methods:
Reaction of Iridium Dioxide Dihydrate with Hydrobromic Acid: This method involves reacting iridium dioxide dihydrate with hydrobromic acid to form the tetrahydrate.
Direct Reaction of Iridium and Bromine: Another method involves the direct reaction of iridium and bromine at 8 atm and 570°C.
These methods ensure the formation of this compound with high purity and yield.
Chemical Reactions Analysis
Iridium (III) bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to iridium (II) bromide or oxidized to higher oxidation states.
Substitution Reactions: It can react with other halides or ligands, leading to the formation of different iridium complexes.
Formation of Ir-Ge Bonds: It reacts with germanium dibromide in hydrobromic acid solution to form compounds containing Ir-Ge bonds.
Common reagents used in these reactions include hydrobromic acid, bromine, and germanium dibromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iridium (III) bromide tetrahydrate has a wide range of applications in scientific research:
Biology and Medicine: Its unique properties make it useful in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of iridium (III) bromide tetrahydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to desired chemical transformations. For example, in catalytic reactions, the iridium center can facilitate the activation of substrates, leading to efficient and selective reactions .
Comparison with Similar Compounds
Iridium (III) bromide tetrahydrate can be compared with other similar compounds, such as:
Iridium (III) Chloride: Similar in structure but with chloride ions instead of bromide.
Iridium (III) Iodide: Contains iodide ions and exhibits different solubility and reactivity properties.
Ruthenium (III) Bromide: Another transition metal bromide with similar applications but different reactivity and stability.
These comparisons highlight the unique properties of this compound, such as its high solubility in water and its ability to form stable complexes with various ligands.
Properties
IUPAC Name |
iridium(3+);tribromide;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


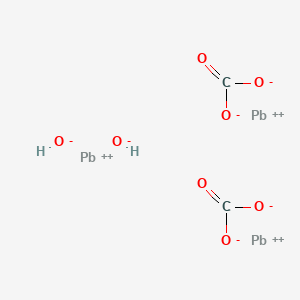
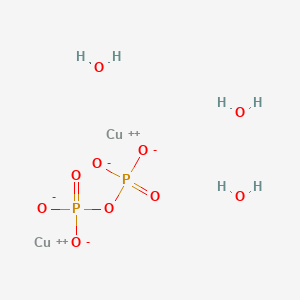
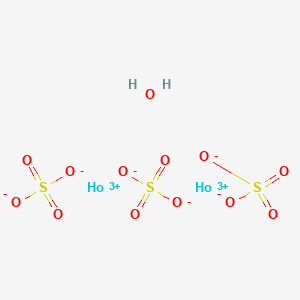
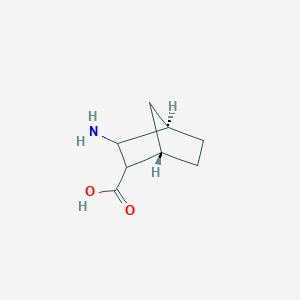
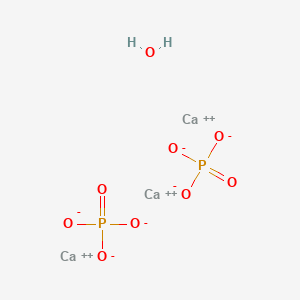
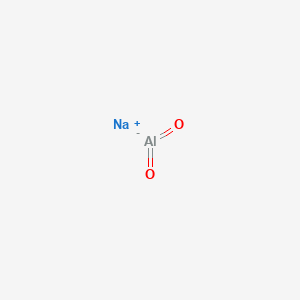
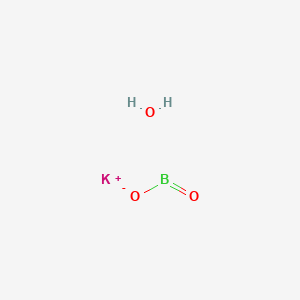
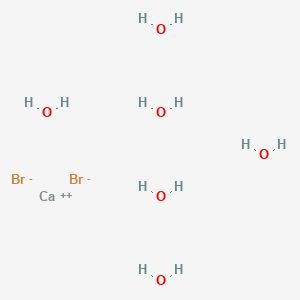
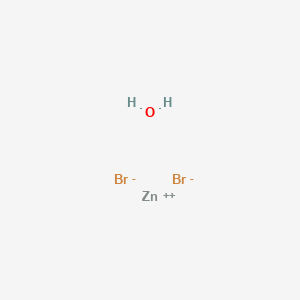
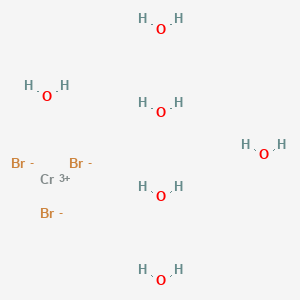
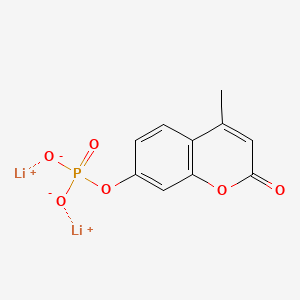
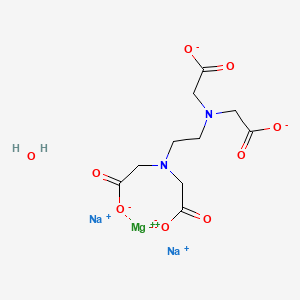
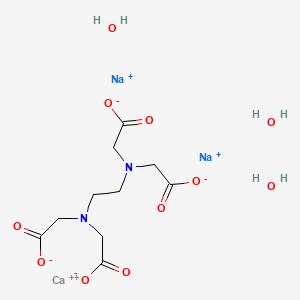
![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)
